

A Technical Guide to 3-Hydroxycarbofuran-d3 for Research Applications

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Compound of Interest

Compound Name: 3-Hydroxycarbofuran-d3

Cat. No.: B12374624

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This technical guide provides an in-depth overview of **3-Hydroxycarbofuran-d3**, a deuterated analog of a major carbofuran metabolite. Intended for researchers, scientists, and professionals in drug development and analytical chemistry, this document outlines the commercial availability of this stable isotope-labeled standard, its key chemical properties, and its application in quantitative analytical methods.

Introduction

3-Hydroxycarbofuran is a primary metabolite of the broad-spectrum insecticide carbofuran. Monitoring its levels in environmental and biological samples is crucial for assessing exposure and understanding the metabolic fate of the parent compound. **3-Hydroxycarbofuran-d3**, with its deuterium-labeled methyl group, serves as an ideal internal standard for mass spectrometry-based quantification techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its use significantly improves the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer **3-Hydroxycarbofuran-d3** for research purposes. The compound is typically available as a neat solid or in solution. While specific details may vary by supplier and batch, the following table summarizes publicly available quantitative data for this product. Researchers are advised to request a certificate of analysis (CoA) from the supplier for lot-specific information.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Product Format
Clearsynth	1794759-59-3	C ₁₂ H ₁₂ D ₃ NO ₄	240.27	Not specified; CoA available	Not specified[1]
LGC Standards	1794759-59-3	Not specified	Not specified	Not specified; CoA available	1 mg, 10 mg solid[2][3]
MedchemExpress	1794759-59-3	Not specified	Not specified	Not specified	Not specified[4]
Achemtek	1794759-59-3	C ₁₂ H ₁₅ NO ₄	240.27	>98%	100 µg/mL in Acetonitrile[5]
BOC Sciences	1794759-59-3	Not specified	Not specified	Not specified	Not specified

Experimental Protocol: Quantification of 3-Hydroxycarbofuran in Biological Matrices using LC-MS/MS with 3-Hydroxycarbofuran-d3 as an Internal Standard

The following is a representative protocol for the analysis of 3-hydroxycarbofuran in a biological matrix (e.g., liver tissue) using **3-Hydroxycarbofuran-d3** as an internal standard. This protocol is based on established methods for the analysis of carbofuran and its metabolites.[6]

1. Materials and Reagents

- 3-Hydroxycarbofuran analytical standard
- **3-Hydroxycarbofuran-d3** internal standard solution (e.g., 1 µg/mL in acetonitrile)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)

- Formic acid
- Homogenizer
- Centrifuge
- Syringe filters (0.22 µm)
- LC-MS/MS system with a C18 column

2. Sample Preparation

- Weigh 1 g of the homogenized tissue sample into a 15 mL centrifuge tube.
- Add a known amount of the **3-Hydroxycarbofuran-d3** internal standard solution.
- Add 5 mL of acetonitrile.
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: C18 (e.g., 2.1 x 100 mm, 2.6 µm)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
 - Flow Rate: 0.3 mL/min

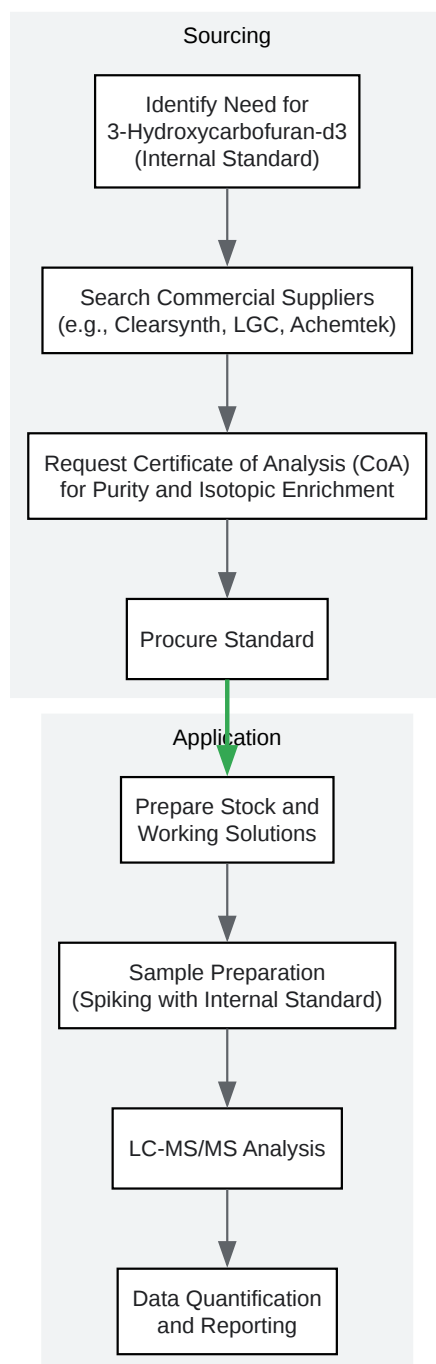
- Injection Volume: 5 μ L
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) transitions:
 - 3-Hydroxycarbofuran: m/z 238.1 \rightarrow 181.1
 - **3-Hydroxycarbofuran-d3**: m/z 241.1 \rightarrow 184.1
 - Optimize collision energies and other source parameters for maximum signal intensity.

4. Data Analysis

- Create a calibration curve by plotting the ratio of the peak area of the 3-hydroxycarbofuran standard to the peak area of the **3-Hydroxycarbofuran-d3** internal standard against the concentration of the 3-hydroxycarbofuran standard.
- Quantify the amount of 3-hydroxycarbofuran in the samples by interpolating the peak area ratios from the calibration curve.

Logical Workflow for Sourcing and Application

The following diagram illustrates the logical workflow from identifying the need for a deuterated standard to its final application in a quantitative assay.

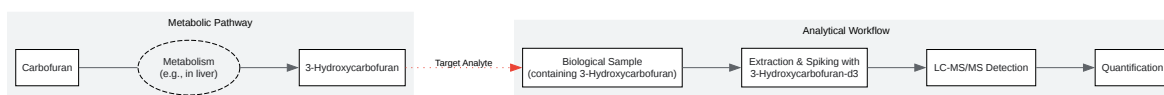


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Caption: Workflow for sourcing and utilizing **3-Hydroxycarbofuran-d3**.

Signaling Pathway and Experimental Workflow Visualization

For clarity in experimental design and data interpretation, visual representations of signaling pathways and workflows are invaluable. The following DOT script generates a diagram illustrating the metabolic pathway of carbofuran to 3-hydroxycarbofuran and the subsequent analytical workflow for its detection.



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